8-Bromo-4-chloropyrido[3,4-d]pyrimidine
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Overview
Description
8-Bromo-4-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[3,4-d]pyrimidine core. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 8-Bromo-4-chloropyrido[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the use of thionyl chloride and N,N-dimethylformamide under reflux conditions . Another method involves microwave irradiation with tetrahydrofuran, followed by reactions with palladium catalysts and lithium hydroxide . These methods highlight the complexity and precision required in the synthesis of this compound.
Chemical Reactions Analysis
8-Bromo-4-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups, such as when reacting with p-methoxyphenyl boronic acid.
Nucleophilic Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attacks, leading to the formation of various derivatives.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions due to the electron-withdrawing effects of the halogen atoms.
Scientific Research Applications
8-Bromo-4-chloropyrido[3,4-d]pyrimidine is widely used in scientific research, particularly in:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparison with Similar Compounds
8-Bromo-4-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidine: This compound has similar structural features but with different substituents, leading to varied biological activities.
6-Bromopyrido[2,3-d]pyrimidine: Another derivative with distinct reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in research and development.
Properties
Molecular Formula |
C7H3BrClN3 |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-4-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H |
InChI Key |
ISFOJKOJUMUAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=N2)Cl)Br |
Origin of Product |
United States |
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